2-(1-ethyl-1H-pyrazol-4-yl)indolizine-3-carbaldehyde
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Overview
Description
2-(1-ethyl-1H-pyrazol-4-yl)indolizine-3-carbaldehyde is a complex organic compound that belongs to the class of indolizine derivatives. This compound is characterized by the presence of an indolizine ring fused with a pyrazole ring, which is further substituted with an ethyl group and a formyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-ethyl-1H-pyrazol-4-yl)indolizine-3-carbaldehyde typically involves multi-step organic reactions. One common method involves the reaction of 1H-indole-3-carbaldehyde with 1-ethyl-1H-pyrazole under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-(1-ethyl-1H-pyrazol-4-yl)indolizine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2-(1-ethyl-1H-pyrazol-4-yl)indolizine-3-carboxylic acid.
Reduction: 2-(1-ethyl-1H-pyrazol-4-yl)indolizine-3-methanol.
Substitution: Various substituted indolizine derivatives depending on the electrophile used.
Scientific Research Applications
2-(1-ethyl-1H-pyrazol-4-yl)indolizine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 2-(1-ethyl-1H-pyrazol-4-yl)indolizine-3-carbaldehyde is not fully understood but is believed to involve interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The indolizine ring system is known to interact with multiple biological targets, contributing to its diverse pharmacological activities .
Comparison with Similar Compounds
Similar Compounds
1H-indole-3-carbaldehyde: A precursor in the synthesis of 2-(1-ethyl-1H-pyrazol-4-yl)indolizine-3-carbaldehyde.
1-ethyl-1H-pyrazole: Another precursor used in the synthesis.
Indolizine derivatives: Compounds with similar indolizine ring systems but different substituents
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the indolizine and pyrazole rings, along with the ethyl and formyl groups, makes this compound particularly interesting for various applications .
Properties
Molecular Formula |
C14H13N3O |
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Molecular Weight |
239.27 g/mol |
IUPAC Name |
2-(1-ethylpyrazol-4-yl)indolizine-3-carbaldehyde |
InChI |
InChI=1S/C14H13N3O/c1-2-16-9-11(8-15-16)13-7-12-5-3-4-6-17(12)14(13)10-18/h3-10H,2H2,1H3 |
InChI Key |
YDCWJVIKCJTBET-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C2=C(N3C=CC=CC3=C2)C=O |
Origin of Product |
United States |
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